

An In-depth Technical Guide to 4-Aminoazobenzene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminoazobenzene

Cat. No.: B3023576

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoazobenzene, also known as Aniline Yellow, is an aromatic amine and an azo dye with the chemical formula $C_{12}H_{11}N_3$.^{[1][2]} It was the first azo dye to be produced and commercialized in the mid-19th century.^[3] This compound serves as a crucial intermediate in the synthesis of various other dyes, including chrysoidine, indulines, Solid Yellow, and Acid Yellow.^{[4][5]} Beyond its use in the dye industry for lacquers, varnishes, and inks, it also finds applications in insecticides.^{[2][4]} However, its significance in scientific research, particularly in toxicology and carcinogenesis, is notable due to its classification as a potential carcinogen.^{[2][6]} This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **4-Aminoazobenzene**.

Chemical Structure and Identification

4-Aminoazobenzene is structurally characterized by an azobenzene core substituted with an amino group at the 4-position of one of the phenyl rings.^[1] This structure gives rise to its characteristic color and chemical reactivity.

Identifier	Value
IUPAC Name	4-phenyldiazenylaniline[1][2]
CAS Number	60-09-3[2][7]
Molecular Formula	C ₁₂ H ₁₁ N ₃ [2][8]
Canonical SMILES	C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N[1][2]
InChI Key	QPQKUYVSJWQSDY-UHFFFAOYSA-N[1][2]
Synonyms	Aniline Yellow, p-Aminoazobenzene, 4-(Phenylazo)aniline, C.I. Solvent Yellow 1[1][3][7]

Physicochemical Properties

The physicochemical properties of **4-Aminoazobenzene** are critical for its handling, application, and biological interactions. It typically appears as brownish-yellow needles with a bluish cast or as an orange powder.[1]

Property	Value
Molecular Weight	197.24 g/mol [1][2]
Melting Point	123-126 °C[9][10]
Boiling Point	>360 °C[9][11]
Solubility	Less than 1 mg/mL in water at 25 °C.[1][2] Freely soluble in alcohol, benzene, chloroform, and ether.[1][2]
logP	3.41[1][7]
pKa (conjugate acid)	2.82[1]

Experimental Protocols

Synthesis of 4-Aminoazobenzene (Aniline Yellow)

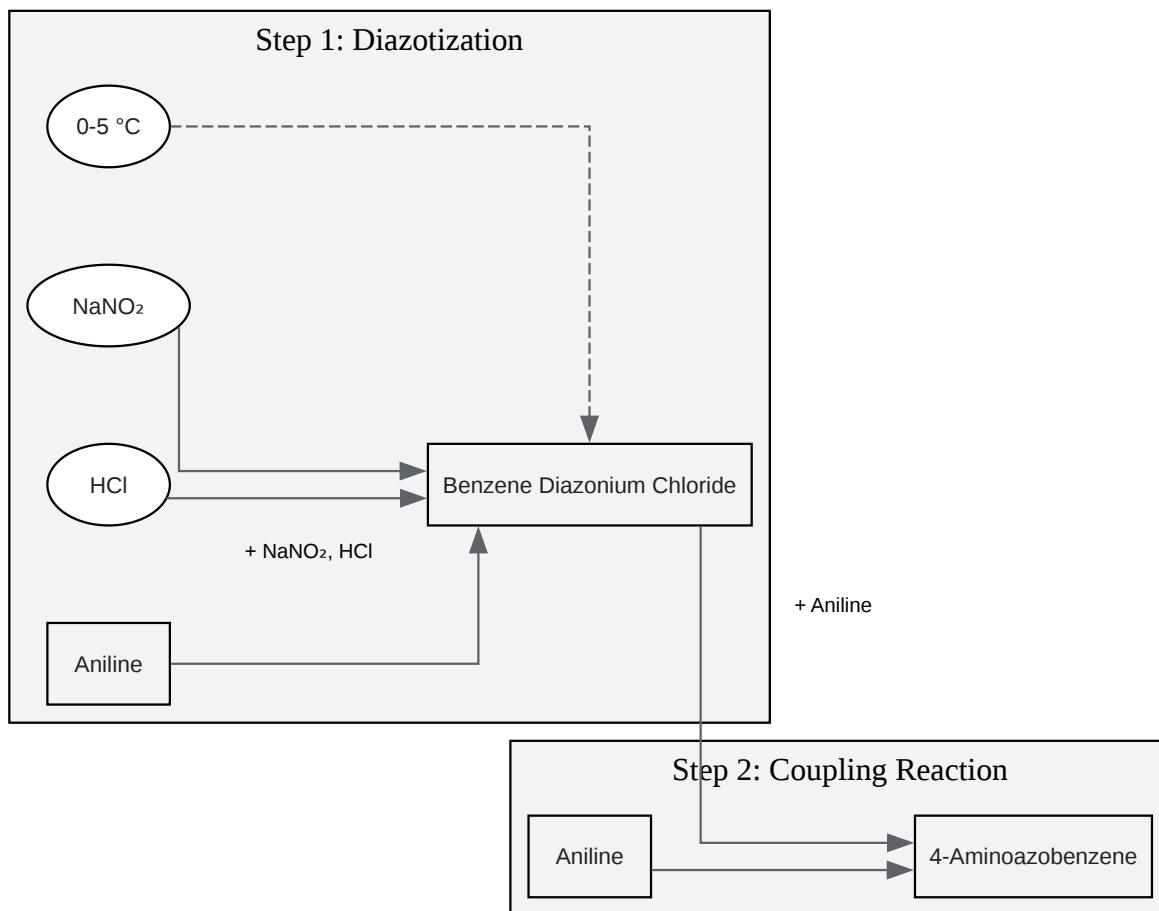
A common method for the synthesis of **4-Aminoazobenzene** involves the diazotization of aniline followed by a coupling reaction with another aniline molecule in an acidic medium.[\[12\]](#) [\[13\]](#)

Materials:

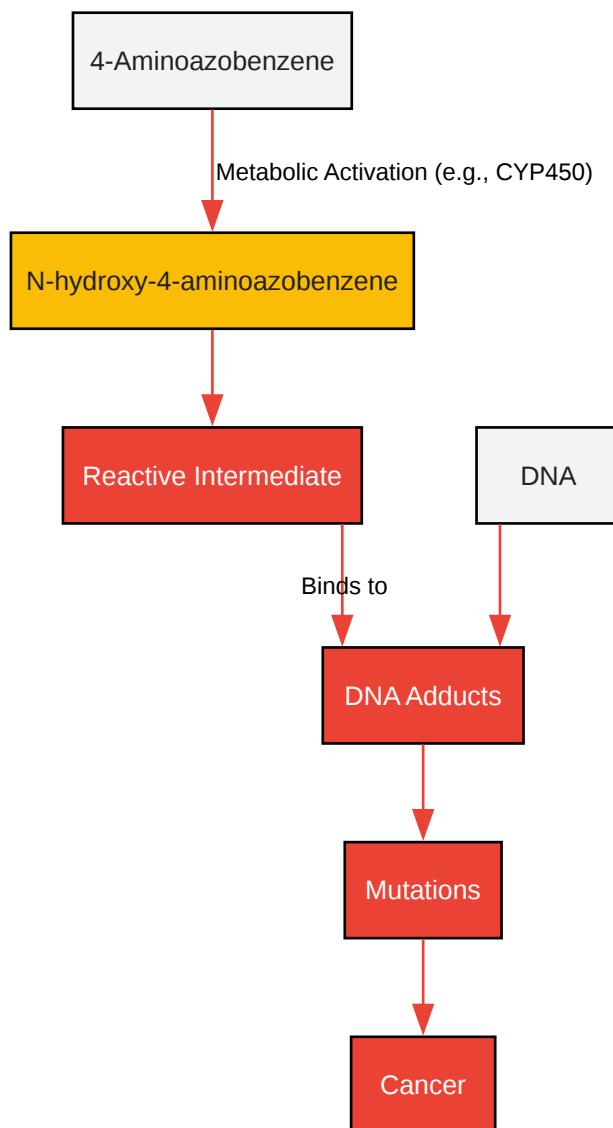
- Aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Glacial Acetic Acid
- Distilled Water
- Ice

Procedure:[\[12\]](#)

- Preparation of Aniline Salt: In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated HCl and 20 ml of water. Stir until a clear solution is obtained.
- Diazotization: Cool the aniline hydrochloride solution to 5 °C in an ice bath. Separately, prepare a solution of 4 g of sodium nitrite in 20 ml of water. Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring. This reaction forms the benzene diazonium chloride.
- Coupling Reaction: Prepare a solution of 4 ml of aniline in 4 ml of hydrochloric acid. Slowly add this aniline solution to the benzene diazonium chloride solution while stirring continuously.
- Precipitation and Filtration: A yellow precipitate of **4-Aminoazobenzene** will form. Filter the precipitate using a Buchner funnel and wash the crude product with water.
- Recrystallization: The crude sample can be purified by recrystallization from carbon tetrachloride to obtain the pure dye.


Precautions:

- The temperature during diazotization should be maintained between 0-5 °C as the diazonium salt is unstable at higher temperatures.[13]
- The reaction pH should be maintained between 4-5.[12]
- Handle aniline and its derivatives with care as they are toxic.


Biological Activity and Metabolism

4-Aminoazobenzene is recognized as a potential carcinogen, primarily inducing liver tumors in animal models.[2] It acts as a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[2] This activation process involves enzymatic reactions in the liver, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. [2] This DNA damage can lead to mutations and ultimately initiate carcinogenesis.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **4-Aminoazobenzene**.

[Click to download full resolution via product page](#)

Caption: Metabolic activation pathway of **4-Aminoazobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Aminoazobenzene | C12H11N3 | CID 6051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Aminoazobenzene | 60-09-3 [smolecule.com]
- 3. Aniline Yellow - Wikipedia [en.wikipedia.org]
- 4. pschemicals.com [pschemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. chemos.de [chemos.de]
- 7. 4-Aminoazobenzene | SIELC Technologies [sielc.com]
- 8. 4-Aminoazobenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. 4-氨基偶氮苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. 4-Aminoazobenzene at Affordable Price, Analytical Standard, HPLC & GC Suitable [nacchemical.com]
- 11. 60-09-3 CAS | 4-AMINOAZOBENZENE | Amines & Amine Salts | Article No. 01038 [lobachemie.com]
- 12. byjus.com [byjus.com]
- 13. Preparation of Aniline Yellow: Step-by-Step Guide & Tips [vedantu.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminoazobenzene: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023576#4-aminoazobenzene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com